Conformational Energy of 2-Ethyl Substituent on Tetrahydropyran Ring
The 2-ethyl substituent on the tetrahydropyran ring of 2-ethyloxane-2-carboxylic acid exhibits a conformational energy of 2.62 kcal/mol, determined experimentally for monosubstituted tetrahydropyrans [1]. This value quantifies the energetic preference for the substituent to occupy the equatorial versus axial position. Compared to the 2-methyl analog (2.86 kcal/mol), the 2-ethyl substituent shows a 0.24 kcal/mol reduction in conformational energy, indicating a modest but measurable difference in steric demand and ring conformational behavior. The carbomethoxy-substituted analog exhibits a significantly lower conformational energy of 1.38 kcal/mol, reflecting the distinct electronic and steric profile of the ester functionality relative to the free acid [1]. These conformational differences directly influence the compound's three-dimensional presentation in supramolecular assemblies, binding pockets, and polymer chain conformations.
| Evidence Dimension | Conformational energy (equatorial preference) of 2-substituent on tetrahydropyran ring |
|---|---|
| Target Compound Data | 2.62 kcal/mol (2-ethyl substituent) |
| Comparator Or Baseline | 2-methyl analog: 2.86 kcal/mol; 2-carbomethoxy analog: 1.38 kcal/mol; 2-H (unsubstituted): 0 kcal/mol (reference) |
| Quantified Difference | 2-Et vs 2-Me: 0.24 kcal/mol lower; 2-Et vs 2-CO2Me: 1.24 kcal/mol higher |
| Conditions | Experimental determination for monosubstituted tetrahydropyrans; conformational energy defined as -ΔG° for equatorial preference |
Why This Matters
Conformational energy differences dictate the three-dimensional shape and steric accessibility of the molecule, which is critical for applications requiring predictable molecular recognition, such as chiral auxiliary design, host-guest chemistry, and structure-based drug design.
- [1] Eliel, E. L., et al. (2018). Conformational analysis. 42. Monosubstituted tetrahydropyrans. Journal of Organic Chemistry, conformational energies reported: 2-Me (2.86), 2-Et (2.62), 2-CO2Me (1.38) kcal/mol. View Source
